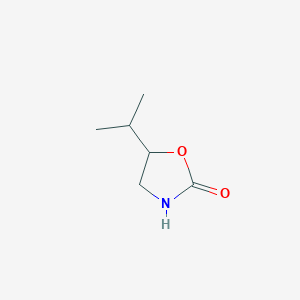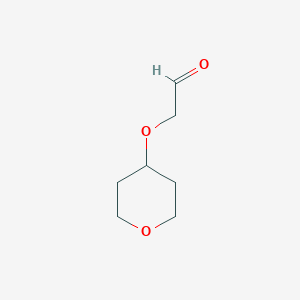
2-ethyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. . This compound, in particular, has garnered attention due to its unique structure and properties.
Preparation Methods
The synthesis of 2-ethyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(2-hydroxyphenyl)ethanone with ethyl magnesium bromide, followed by cyclization to form the benzofuran ring . Another method includes the use of o-hydroxyacetophenones under basic conditions to achieve etherification and dehydrative cyclization . Industrial production methods often involve optimizing these reactions to increase yield and reduce side reactions.
Chemical Reactions Analysis
2-ethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, such as halogens or hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-ethyl-2,3-dihydro-1-benzofuran-3-one can be compared with other benzofuran derivatives such as:
2,3-dihydrobenzofuran: Similar in structure but lacks the ethyl group, which can affect its biological activity and chemical properties.
Benzofuran: The parent compound of the benzofuran family, known for its wide range of biological activities.
Benzothiophene: A sulfur analog of benzofuran, which has different chemical and biological properties due to the presence of sulfur instead of oxygen.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
53614-65-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




